molecular formula C19H23N3O4 B2780263 2,3-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide CAS No. 2034223-22-6

2,3-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

Cat. No. B2780263
CAS RN: 2034223-22-6
M. Wt: 357.41
InChI Key: ALIJGVGTHSPEOF-HDJSIYSDSA-N
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Description

2,3-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-1661010 and belongs to the class of cyclohexylpyrazinyl benzamides.

Scientific Research Applications

Synthesis and Oxidation Reactions

The scientific research applications of compounds structurally related to 2,3-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide largely focus on their synthesis and potential in creating novel organic compounds. For instance, tetrahydrobenzofuran derivatives, obtained through oxidation reactions, have been synthesized for their unique structural properties, which could be analogous to the study compound in terms of reactivity and potential applications in material science or pharmaceuticals (Lévai et al., 2002).

Crystal Structure Analysis

Crystal structure analysis of compounds with similar dimethoxy benzamide structures highlights the importance of these compounds in understanding molecular conformations and interactions. For example, the crystal structure of spiro compounds provides insights into molecular geometry and potential applications in the design of molecular materials (Gupta et al., 2005).

Synthesis of Pyran and Pyrazinone Derivatives

The synthesis of pyran and pyrazinone derivatives, including those with dimethoxy benzamide groups, is a significant area of research. These compounds are explored for their potential in creating new chemical entities with applications in drug development and organic chemistry (Kranjc et al., 2012).

Exploration of Antipyrine-like Derivatives

Research into antipyrine-like derivatives, which may share structural similarities with the compound of interest, focuses on their synthesis, crystal structure, and intermolecular interactions. Such studies contribute to the development of new materials and pharmaceuticals by understanding their molecular interactions and stability (Saeed et al., 2020).

Development of PET Radiotracers

The design and synthesis of arylamides hybrids of σ2 receptor ligands, which could be structurally related to 2,3-dimethoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide, illustrate the application of these compounds in the development of PET radiotracers for tumor diagnosis. This research highlights the compound's potential relevance in medical imaging and diagnostics (Abate et al., 2011).

properties

IUPAC Name

2,3-dimethoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-24-16-5-3-4-15(18(16)25-2)19(23)22-13-6-8-14(9-7-13)26-17-12-20-10-11-21-17/h3-5,10-14H,6-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIJGVGTHSPEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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